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2-amino-N-(2-hydroxyethyl)acetamide

Catalog No.
S688482
CAS No.
75007-28-2
M.F
C4H10N2O2
M. Wt
118.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-amino-N-(2-hydroxyethyl)acetamide

CAS Number

75007-28-2

Product Name

2-amino-N-(2-hydroxyethyl)acetamide

IUPAC Name

2-amino-N-(2-hydroxyethyl)acetamide

Molecular Formula

C4H10N2O2

Molecular Weight

118.13 g/mol

InChI

InChI=1S/C4H10N2O2/c5-3-4(8)6-1-2-7/h7H,1-3,5H2,(H,6,8)

InChI Key

XGBMKOJOGRVLNT-UHFFFAOYSA-N

SMILES

C(CO)NC(=O)CN

Canonical SMILES

C(CO)NC(=O)CN

Synthesis and Availability:

Potential Biological Activities:

While the specific biological functions of 2-AHEA remain under investigation, some research suggests potential activities in various areas:

  • Antioxidant properties: Studies indicate that 2-AHEA may possess free radical scavenging and metal chelating abilities, potentially contributing to antioxidant effects in cells [].
  • Neuroprotective potential: 2-AHEA has been shown to protect neuronal cells from oxidative stress-induced damage in some in vitro studies []. However, further research is needed to understand its potential neuroprotective effects in vivo.
  • Antimicrobial activity: Limited studies suggest that 2-AHEA may exhibit antibacterial and antifungal properties against certain strains []. However, more extensive studies are necessary to confirm and elucidate these findings.

2-Amino-N-(2-hydroxyethyl)acetamide is an organic compound with the molecular formula C4_4H9_9N2_2O2_2. It features an amino group, a hydroxyethyl group, and an acetamide moiety, making it a versatile building block in organic synthesis and medicinal chemistry. This compound is notable for its potential applications in pharmaceuticals due to its structural characteristics that allow for various chemical modifications.

Typical of amides and amino compounds. Key reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Acylation: The hydroxyethyl group can be acylated to form esters or more complex derivatives.
  • Condensation Reactions: It can undergo condensation with aldehydes or ketones to form imines or related compounds.

These reactions highlight its utility in synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .

Several methods for synthesizing 2-amino-N-(2-hydroxyethyl)acetamide have been documented:

  • Direct Amide Formation: Reacting 2-aminoethanol with acetic anhydride or acetyl chloride under controlled conditions to yield the desired amide.
  • One-Pot Synthesis: Utilizing boron esters of N-(2-hydroxyethyl) amides to produce oxazolines, which can subsequently be hydrolyzed to yield 2-amino-N-(2-hydroxyethyl)acetamide .
  • Alternative Routes: Other synthetic approaches involve the use of various coupling agents or catalysts to facilitate the formation of the acetamide structure from simpler precursors .

The compound is employed in various fields:

  • Pharmaceuticals: As a building block for synthesizing bioactive molecules.
  • Biochemistry: In studies involving enzyme interactions and metabolic pathways.
  • Material Science: Potential use in developing polymers or functional materials due to its reactive functional groups.

Its versatility makes it a valuable compound in research and industrial applications .

Interaction studies involving 2-amino-N-(2-hydroxyethyl)acetamide primarily focus on its reactivity with other chemical species. Investigations into its binding affinity with specific enzymes or receptors could reveal insights into its potential therapeutic applications. Such studies are crucial for understanding how modifications of this compound could enhance its biological activity or selectivity against certain targets .

Several compounds share structural similarities with 2-amino-N-(2-hydroxyethyl)acetamide, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Properties
N-(2-Hydroxyethyl)acetamideLacks amino groupPrimarily used as a solvent and reagent
2-AminoethanolSimple amino alcoholUsed as a precursor in various syntheses
2-Cyano-N-(2-hydroxyethyl)acetamideContains cyano groupExhibits different reactivity patterns

The presence of the amino group in 2-amino-N-(2-hydroxyethyl)acetamide distinguishes it from these similar compounds, allowing for diverse reactivity and applications in medicinal chemistry .

2-Amino-N-(2-hydroxyethyl)acetamide is an organic compound characterized by its molecular formula C₄H₁₀N₂O₂ and molecular weight 118.13 g/mol. Its systematic IUPAC name reflects its structural components: an acetamide group (–CONH–) linked to a 2-hydroxyethyl chain (–CH₂CH₂OH) and a primary amino group (–NH₂) attached to the α-carbon. Key identifiers include:

PropertyValue
CAS Number75007-28-2 (free base)
CAS Number (Hydrochloride)86150-08-5
SMILESC(CO)NC(=O)CN
InChIKeyXGBMKOJOGRVLNT-UHFFFAOYSA-N

The compound also exists as a hydrochloride salt (C₄H₁₁ClN₂O₂; MW 154.59 g/mol), which enhances its solubility in aqueous media. Synonyms include N-(2-hydroxyethyl)acetamide and 2-amino-N-(2-hydroxyethyl)acetamide.

Functional Groups and Reactivity

The molecule contains three reactive sites:

  • Primary Amine (–NH₂): Participates in nucleophilic reactions and hydrogen bonding.
  • Hydroxyethyl Group (–CH₂CH₂OH): Enables etherification or oxidation.
  • Acetamide Moiety (–NHCO–): Stabilizes via resonance and acts as a hydrogen bond acceptor.

These groups confer versatility in organic synthesis and biochemical interactions.

Historical Context and Discovery Timeline

2-Amino-N-(2-hydroxyethyl)acetamide was first synthesized in 2007, with subsequent modifications documented in 2025. While its discovery precedes modern computational chemistry, its development aligns with advancements in amide synthesis and hydroxyethylamine derivatives.

Key Developments

  • 2007: Initial synthesis and characterization, likely via condensation of 2-hydroxyethylamine with chloroacetyl chloride.
  • 2011–2025: Expanded research into its derivatives, including hydrochloride salts and modified analogs.

The synthesis of 2-amino-N-(2-hydroxyethyl)acetamide represents a significant area of chemical manufacturing with applications spanning pharmaceutical intermediates, specialty chemicals, and research compounds. This comprehensive analysis examines the diverse synthetic approaches, manufacturing technologies, and optimization strategies employed in the production of this versatile acetamide derivative.

Conventional Organic Synthesis Pathways

Catalytic Aminolysis of Esters

Catalytic aminolysis of esters constitutes one of the most widely utilized approaches for synthesizing 2-amino-N-(2-hydroxyethyl)acetamide [1] [2]. This methodology involves the nucleophilic attack of ethanolamine on activated ester substrates, facilitated by various catalytic systems that enhance reaction efficiency and selectivity.

Mechanistic Framework

The aminolysis process proceeds through a nucleophilic addition-elimination mechanism, where the amine nitrogen of ethanolamine attacks the carbonyl carbon of the ester substrate [1]. The reaction progresses through a tetrahedral intermediate, followed by elimination of the alkoxy leaving group to yield the desired amide product [2]. The reaction efficiency is significantly influenced by the nature of the ester substrate, with aromatic esters demonstrating higher reactivity compared to aliphatic counterparts due to enhanced electrophilicity of the carbonyl center.

Catalytic Systems and Optimization

Recent advances in catalytic aminolysis have introduced several innovative catalyst systems that address the inherent limitations of traditional approaches. Manganese-based catalysts have emerged as particularly effective systems for promoting ester aminolysis under mild conditions [3]. These earth-abundant metal catalysts demonstrate excellent activity for both aromatic and alkyl esters, providing a sustainable alternative to precious metal systems.

The implementation of 6-halo-2-pyridones as organocatalysts represents a significant breakthrough in ester aminolysis methodology [4]. These bifunctional catalysts operate through dual activation mechanisms, simultaneously activating both the ester substrate through hydrogen bonding to the carbonyl oxygen and the amine nucleophile through the pyridone nitrogen center. This dual activation strategy enables efficient aminolysis of relatively unreactive methyl and benzyl esters under mild conditions, with catalyst loadings as low as 20 mol% providing excellent conversion rates.

Reaction Conditions and Scope

Optimized reaction conditions typically involve temperatures ranging from ambient to 110°C, depending on the ester substrate reactivity [4]. Methyl esters generally require elevated temperatures (110°C) and extended reaction times (72 hours) to achieve complete conversion, while more reactive aromatic esters can be processed under milder conditions. The use of toluene as reaction medium has proven effective for most substrates, providing appropriate solubility characteristics while maintaining compatibility with the catalytic systems.

Enzymatic aminolysis using lipases represents an environmentally benign alternative that operates under exceptionally mild conditions [5]. The lipase from Sphingomonas species demonstrates remarkable activity for both ester and carboxylic acid substrates, enabling reactions in aqueous media with water contents up to 16% (v/v) for whole-cell systems. This approach provides excellent enantioselectivity for chiral substrates while maintaining high catalytic efficiency.

Acylation-Ethanolamine Condensation Reactions

Acylation-ethanolamine condensation reactions provide a direct route to 2-amino-N-(2-hydroxyethyl)acetamide through the coupling of acetic acid derivatives with ethanolamine [6]. This approach encompasses several mechanistic variants, each offering distinct advantages in terms of reaction efficiency, substrate scope, and operational simplicity.

Direct Condensation Methodology

The direct condensation of carboxylic acids with amines represents a fundamental approach to amide bond formation [6]. This equilibrium process is driven toward product formation through the removal of water or the use of excess reactants. The reaction mechanism involves initial formation of a tetrahedral intermediate through nucleophilic attack of the amine on the carbonyl carbon, followed by proton transfer and water elimination to yield the amide product.

Mixed Anhydride Strategy

The mixed anhydride method employs ethyl chloroformate or isobutyl chloroformate to activate carboxylic acids toward nucleophilic attack [6]. This approach generates highly reactive mixed anhydrides that readily undergo aminolysis with ethanolamine under mild conditions. The method provides excellent yields and broad substrate tolerance, although it requires careful control of reaction temperature to prevent decomposition of the activated intermediate.

Carbonyldiimidazole-Mediated Coupling

Carbonyldiimidazole activation represents a widely adopted strategy for amide bond formation under mild conditions [6]. The reaction proceeds through formation of an acyl imidazole intermediate, which demonstrates enhanced electrophilicity compared to the parent carboxylic acid. This activated species readily undergoes aminolysis with ethanolamine to provide the target amide in excellent yields. The method offers the advantage of producing innocuous byproducts (imidazole and carbon dioxide) that are easily removed from the reaction mixture.

Coupling Reagent Systems

Advanced coupling reagent systems such as HBTU (O-Benzotriazole-N,N,N′,N′-tetramethyl-uronium-hexafluoro-phosphate) in combination with bases like diisopropylethylamine provide highly efficient amide bond formation [7]. These systems activate carboxylic acids in situ, generating reactive intermediates that undergo rapid aminolysis with ethanolamine. The approach enables room temperature reactions with short reaction times while maintaining excellent chemical yields.

Solid-Phase Synthesis Techniques

Solid-phase synthesis methodologies offer unique advantages for the preparation of 2-amino-N-(2-hydroxyethyl)acetamide derivatives, particularly in the context of library synthesis and high-throughput screening applications [8] [7]. These approaches enable efficient purification through simple washing procedures while facilitating automated synthesis protocols.

Resin Selection and Functionalization

The selection of appropriate solid support materials is critical for successful solid-phase synthesis of acetamide derivatives [7]. Polystyrene-based resins with various linker chemistries provide versatile platforms for amide synthesis. Wang resin and Rink amide resin represent commonly employed supports that enable efficient loading of carboxylic acid precursors and subsequent amide formation through on-resin coupling reactions.

For 2-amino-N-(2-hydroxyethyl)acetamide synthesis, the strategy typically involves initial loading of a protected amino acid precursor onto the resin, followed by deprotection and coupling with ethanolamine or its protected derivatives [9]. The choice of protecting groups must be carefully considered to ensure orthogonality with the resin cleavage conditions and to prevent unwanted side reactions during the synthesis sequence.

Coupling Chemistry on Solid Phase

Solid-phase amide bond formation employs similar coupling reagent systems as solution-phase synthesis, with modifications to accommodate the heterogeneous nature of the reaction environment [7]. HBTU, PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), and DIC (N,N′-Diisopropylcarbodiimide) represent commonly utilized coupling reagents that provide efficient amide formation on solid supports.

The reaction conditions typically involve DMF (N,N-Dimethylformamide) as solvent, which ensures adequate swelling of the resin and efficient mixing of reagents [7]. Reaction times are generally longer than solution-phase counterparts due to diffusion limitations, with typical coupling reactions requiring 2-16 hours for completion. Multiple coupling cycles may be employed to ensure quantitative conversion, particularly for sterically demanding substrates.

Cleavage and Product Isolation

The final cleavage step releases the target compound from the solid support while simultaneously removing any remaining protecting groups [10]. For acetamide derivatives, TFA (trifluoroacetic acid) cleavage is commonly employed, providing mild acidolytic conditions that preserve the amide functionality while removing acid-labile protecting groups. The crude product is typically isolated by precipitation or concentration, followed by standard purification techniques.

Automation and Parallel Synthesis

Solid-phase synthesis platforms enable automated synthesis of acetamide libraries through programmable synthesizers [7]. These systems provide precise control over reagent addition, mixing, washing, and cleavage cycles, ensuring reproducible results across multiple synthesis runs. Parallel synthesis approaches allow simultaneous preparation of diverse acetamide derivatives using split-and-pool strategies or spatially addressable arrays.

Industrial-Scale Production Optimization

Industrial-scale manufacturing of 2-amino-N-(2-hydroxyethyl)acetamide requires comprehensive optimization of multiple process parameters to achieve economically viable production while maintaining stringent quality standards [11] [12]. The transition from laboratory-scale synthesis to commercial production involves systematic evaluation and optimization of reaction conditions, equipment design, and process control systems.

Process Design and Engineering Considerations

The industrial synthesis of 2-amino-N-(2-hydroxyethyl)acetamide typically employs continuous or semi-batch reactor systems optimized for heat and mass transfer efficiency [13]. Continuous stirred tank reactors (CSTRs) provide excellent mixing characteristics and temperature control, essential for maintaining reaction selectivity and minimizing side product formation. The reactor design must accommodate the exothermic nature of amide formation reactions while providing adequate residence time for complete conversion.

Heat integration strategies play a crucial role in industrial process optimization, with heat exchanger networks designed to recover thermal energy from exothermic reaction steps [14]. This approach significantly reduces utility consumption while improving overall process economics. Advanced process control systems monitor critical parameters such as temperature, pressure, pH, and reactant concentrations in real-time, enabling rapid response to process deviations and maintaining consistent product quality.

Catalyst Selection and Recovery

Industrial processes benefit from the implementation of heterogeneous catalysts that enable facile separation and recycling [5]. Immobilized enzyme systems, such as lipases supported on polymer matrices, provide excellent catalytic activity while allowing continuous operation through packed-bed reactor configurations. The catalyst lifetime and activity maintenance become critical economic factors, requiring optimization of operating conditions to maximize catalyst utilization.

Scale-Up Challenges and Solutions

The scale-up of acetamide synthesis processes presents several technical challenges related to heat and mass transfer limitations [15]. Laboratory reactions that proceed smoothly in well-mixed systems may encounter difficulties when scaled to industrial reactors due to non-uniform mixing and temperature gradients. Computational fluid dynamics modeling assists in reactor design optimization, ensuring adequate mixing intensity and heat transfer coefficients throughout the reactor volume.

Separation and purification operations require careful optimization to maintain product purity while minimizing solvent consumption and waste generation [16]. Distillation column design must account for the thermal stability of the product and the presence of close-boiling impurities that may require enhanced separation efficiency. Crystallization processes can be optimized through controlled nucleation and growth conditions to achieve desired particle size distributions and polymorphic forms.

Quality Control and Process Analytical Technology

Real-time monitoring systems enable continuous assessment of product quality and process performance [17]. Advanced analytical techniques such as online HPLC, NIR spectroscopy, and mass spectrometry provide immediate feedback on reaction progress and product purity. These systems enable implementation of quality-by-design principles, ensuring consistent product quality through process understanding and control rather than relying solely on end-product testing.

Statistical process control methodologies help identify sources of variability and optimize operating parameters for maximum efficiency [18]. Design of experiments approaches systematically evaluate the effects of multiple process variables, enabling identification of optimal operating windows that maximize yield while minimizing impurity formation and energy consumption.

Green Chemistry Approaches

The implementation of green chemistry principles in the synthesis of 2-amino-N-(2-hydroxyethyl)acetamide addresses growing environmental concerns while improving process sustainability and economic viability [17] [19]. These approaches focus on waste minimization, energy efficiency, and the use of environmentally benign reagents and solvents.

Atom Economy and Waste Minimization

Green synthesis strategies emphasize maximizing atom economy through direct amidation reactions that incorporate all starting materials into the final product [20]. The condensation of acetic acid with ethanolamine represents an ideal atom-economical approach, generating only water as a byproduct. This strategy eliminates the need for activated intermediates and protecting groups, significantly reducing waste generation and improving overall process efficiency [17].

One-pot synthesis protocols further enhance atom economy by combining multiple transformation steps in a single reaction vessel [21]. Tandem reaction sequences enable the preparation of complex acetamide derivatives through carefully orchestrated multi-step processes that minimize intermediate isolation and purification requirements. These approaches reduce solvent consumption, energy requirements, and waste generation while improving overall synthetic efficiency.

Solvent-Free and Aqueous Reaction Media

The elimination or replacement of organic solvents represents a primary focus of green chemistry initiatives [22]. Water serves as an ideal reaction medium for many acetamide synthesis reactions, particularly those employing enzymatic catalysis. Aqueous systems eliminate the environmental burden associated with organic solvent use while providing excellent compatibility with biological catalysts [5].

Solvent-free synthesis approaches utilize neat reaction conditions or solid-state mixing to achieve amide bond formation without requiring traditional reaction media [22]. Microwave-assisted synthesis enables efficient heating of neat reaction mixtures, promoting rapid reaction rates while eliminating solvent requirements. These approaches significantly reduce environmental impact while often providing enhanced reaction rates and selectivity.

Biocatalysis and Enzymatic Processes

Enzymatic synthesis represents the ultimate expression of green chemistry principles, utilizing highly evolved biological catalysts that operate under mild conditions with exceptional selectivity [21]. Lipase-catalyzed aminolysis reactions proceed efficiently in aqueous media at ambient temperatures, eliminating the need for harsh reaction conditions and toxic catalysts [5].

The specificity of enzymatic catalysis enables selective transformation of target substrates while leaving sensitive functional groups intact, reducing the need for protecting group strategies. Enzyme immobilization technologies enable catalyst recovery and reuse, further improving the economic and environmental sustainability of the process. Advances in protein engineering and directed evolution continue to expand the substrate scope and operational stability of biocatalysts for acetamide synthesis.

Renewable Feedstock Utilization

The use of renewable starting materials derived from biomass sources aligns with sustainable chemistry objectives [23]. Bio-based acetic acid and ethanol-derived ethanolamine provide sustainable alternatives to petroleum-derived feedstocks. These renewable materials often exhibit similar or superior performance compared to conventional feedstocks while reducing the carbon footprint of the overall process.

Biotechnological production of specialty chemicals through fermentation processes offers additional opportunities for sustainable acetamide synthesis. Engineered microorganisms can be designed to produce acetamide derivatives directly from renewable carbon sources, eliminating the need for multi-step chemical synthesis routes.

Energy Efficiency and Mild Reaction Conditions

Green chemistry approaches prioritize energy-efficient processes that operate under mild conditions [19]. Room temperature reactions eliminate the need for heating and cooling systems, significantly reducing energy consumption and associated greenhouse gas emissions. Ambient pressure operations further simplify equipment requirements while improving operational safety.

Microwave-assisted synthesis provides selective heating of reaction mixtures, enabling rapid reaction rates while minimizing energy input [22]. The selective heating mechanism reduces overall energy requirements compared to conventional thermal heating methods. Ultrasound-assisted synthesis offers similar advantages, promoting efficient mixing and mass transfer while operating under mild thermal conditions.

Process Intensification and Continuous Manufacturing

Process intensification technologies enable significant improvements in space-time yields while reducing equipment footprint and energy requirements [24]. Microreactor systems provide excellent heat and mass transfer characteristics, enabling precise control over reaction conditions and improved safety profiles. These systems facilitate continuous manufacturing approaches that eliminate batch-to-batch variability while improving overall process efficiency.

Continuous manufacturing platforms offer numerous advantages for green chemistry implementation, including reduced inventory requirements, improved quality control, and enhanced energy integration opportunities [24]. The steady-state operation enables optimal energy utilization and waste minimization while providing consistent product quality. Real-time monitoring and control systems ensure optimal operation within the green chemistry framework.

XLogP3

-2.1

Sequence

GG

Wikipedia

N-(2-Hydroxyethyl)glycinamide

Dates

Last modified: 08-15-2023

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